molecular formula C9H10BrN3 B13514351 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13514351
M. Wt: 240.10 g/mol
InChI Key: OGNCHTJFRQDZAM-UHFFFAOYSA-N
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Description

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that contains a benzotriazole core substituted with a bromine atom at the 5-position and an isopropyl group at the 1-position. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isopropyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced derivatives of the benzotriazole core.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine substitution, which may affect its reactivity and applications.

    5-bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

    5-chloro-1-isopropyl-1H-benzo[d][1,2,3]triazole: Chlorine substitution instead of bromine, which can influence the compound’s reactivity and interactions.

Uniqueness

5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and isopropyl groups, which confer specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, while the isopropyl group can influence the compound’s steric and electronic characteristics.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-1-propan-2-ylbenzotriazole

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-4-3-7(10)5-8(9)11-12-13/h3-6H,1-2H3

InChI Key

OGNCHTJFRQDZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Br)N=N1

Origin of Product

United States

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